3-Methyl-7-[2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethyl]-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione
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Overview
Description
3-Methyl-7-[2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethyl]-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione is a complex organic compound that features a purine core substituted with a piperidine ring, a thiadiazole moiety, and various alkyl groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-7-[2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethyl]-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione typically involves multiple steps:
Formation of the Thiadiazole Moiety: The thiadiazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate electrophile.
Attachment of the Thiadiazole to the Purine Core: The thiadiazole derivative is then linked to the purine core through a sulfanyl-ethyl bridge.
Introduction of the Piperidine Ring: The piperidine ring is introduced via alkylation reactions, where the purine core is treated with piperidine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be integral to the industrial process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-[2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethyl]-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the purine or thiadiazole rings.
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole or purine derivatives.
Substitution: Various substituted purine or thiadiazole derivatives.
Scientific Research Applications
3-Methyl-7-[2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethyl]-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-7-[2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethyl]-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds with similar thiadiazole moieties that exhibit antimicrobial and anticancer activities.
Purine Derivatives: Other purine-based compounds used in medicinal chemistry.
Uniqueness
3-Methyl-7-[2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethyl]-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione is unique due to its combination of a purine core, piperidine ring, and thiadiazole moiety, which may confer distinct biological activities and chemical properties .
Properties
IUPAC Name |
3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-8-piperidin-1-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O2S2/c1-10-19-20-16(27-10)26-9-8-23-11-12(21(2)15(25)18-13(11)24)17-14(23)22-6-4-3-5-7-22/h3-9H2,1-2H3,(H,18,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBVPOFUTCEZEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCCN2C3=C(N=C2N4CCCCC4)N(C(=O)NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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